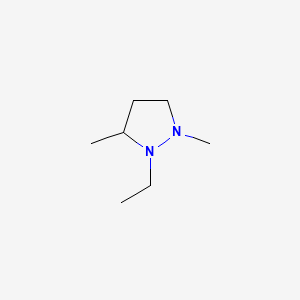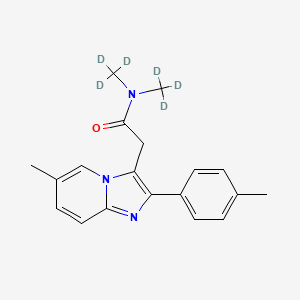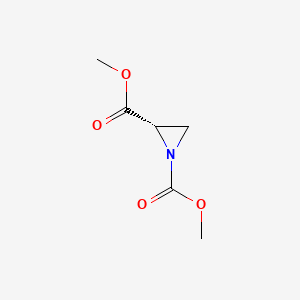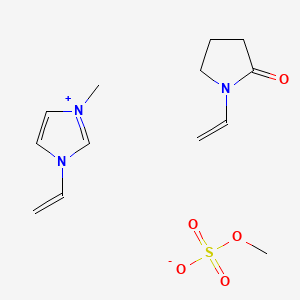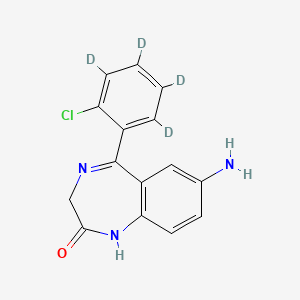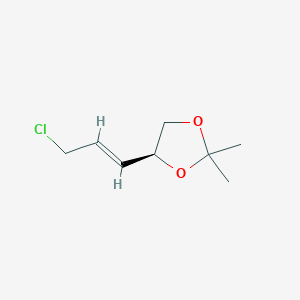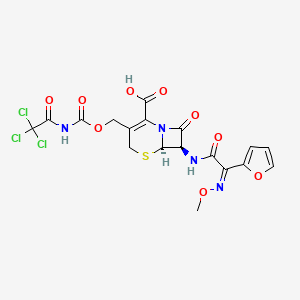![molecular formula C8H10O3 B582820 Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate CAS No. 154184-56-2](/img/structure/B582820.png)
Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol . This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which includes a ketone and an ester functional group. It is primarily used in research and development settings, particularly in the field of organic chemistry.
Preparation Methods
The synthesis of Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate typically involves the following steps:
Cyclization Reaction: The starting material, often a suitable diene or enone, undergoes a cyclization reaction to form the bicyclic core structure.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Oxidation: The final step involves the oxidation of the bicyclic structure to introduce the ketone functional group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols) .
Scientific Research Applications
Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study its potential biological activities.
Material Science: It is used in the development of new materials with unique properties, such as polymers and resins.
Chemical Biology: The compound is used to study biochemical pathways and interactions within cells.
Mechanism of Action
The mechanism of action of Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes .
Comparison with Similar Compounds
Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate can be compared to other bicyclic compounds such as:
7-Oxabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and as a chiral building block.
3-Azabicyclo[3.1.0]hexane: Found in various natural and synthetic biologically active compounds.
Bicyclo[3.1.0]hexane-1-carboxylic acid, 4-oxo-, methyl ester: A similar compound with slight structural differences.
These compounds share similar bicyclic structures but differ in their functional groups and specific applications, highlighting the unique properties and versatility of this compound .
Properties
IUPAC Name |
methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSFPZWNLWCYGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(=O)C1C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-[1,3]Thiazolo[5,4-d][1,3]oxazine](/img/structure/B582739.png)
